5-Amino-2-ethylisoindoline-1,3-dione
Overview
Description
5-Amino-2-ethylisoindoline-1,3-dione is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.19900 . It is also known by its common name this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One synthetic route involves the reaction of 2-ethyl-5-nitro, 4-Aminophthalimide, Ethylamine, and n-ethylphthalimide . Another method involves the condensation of a phthalic anhydride with primary amines . A more recent approach involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a 10-membered ring system with two nitrogen atoms and two oxygen atoms . The exact mass of the molecule is 190.07400 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it has been synthesized using simple heating and relatively quick solventless reactions . It has also been involved in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H10N2O2 and a molecular weight of 190.19900 . Other properties such as density, boiling point, melting point, and flash point are not available .Mechanism of Action
While the specific mechanism of action for 5-Amino-2-ethylisoindoline-1,3-dione is not mentioned in the search results, similar compounds such as isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Future Directions
Future research on 5-Amino-2-ethylisoindoline-1,3-dione and similar compounds could focus on their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the development of sustainable and environmentally friendly synthetic approaches could be a key area of focus .
Properties
IUPAC Name |
5-amino-2-ethylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPAHWUHXOWZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595709 | |
Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55080-55-2 | |
Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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